molecular formula C19H12FN7O2S B4303852 5-{(Z)-1-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE

5-{(Z)-1-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE

Cat. No.: B4303852
M. Wt: 421.4 g/mol
InChI Key: OLFBGVICQGWBJG-GMNUZNGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-{(Z)-1-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE” is a complex heterocyclic molecule It contains multiple functional groups, including a pyrazole, pyrrole, oxadiazole, and thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. One common approach is to first synthesize the pyrazole and pyrrole intermediates, followed by their condensation with appropriate reagents to form the final product. For example, the synthesis of the pyrazole intermediate can be achieved through the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions . The pyrrole intermediate can be synthesized via the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with an amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, would be considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the pyrazole moiety is known to interact with various enzymes, potentially leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “5-{(Z)-1-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE” lies in its combination of multiple heterocyclic moieties, which confer a diverse range of chemical reactivity and potential biological activities. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5Z)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-3-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN7O2S/c20-13-5-3-11(4-6-13)15-12(10-22-23-15)9-14-18(28)27(19(21)30-14)17-16(24-29-25-17)26-7-1-2-8-26/h1-10,21H,(H,22,23)/b14-9-,21-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFBGVICQGWBJG-GMNUZNGISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NON=C2N3C(=O)C(=CC4=C(NN=C4)C5=CC=C(C=C5)F)SC3=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=C1)C2=NON=C2N3C(=O)/C(=C/C4=C(NN=C4)C5=CC=C(C=C5)F)/SC3=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{(Z)-1-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE
Reactant of Route 2
5-{(Z)-1-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE
Reactant of Route 3
5-{(Z)-1-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE
Reactant of Route 4
5-{(Z)-1-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE
Reactant of Route 5
5-{(Z)-1-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE
Reactant of Route 6
5-{(Z)-1-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE

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